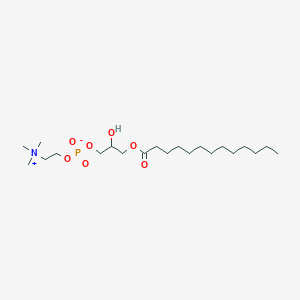
(2-Hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is a biochemical assay reagent known for its role in various scientific research applications. It is a type of lysophosphatidylcholine (LysoPC), which is a class of phospholipids that play significant roles in cell membrane structure and function . The compound has the molecular formula C21H44NO7P and a molecular weight of 453.55 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with tridecanoic acid. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized lysophosphatidylcholine derivatives, while substitution reactions can produce a variety of functionalized phospholipids .
Applications De Recherche Scientifique
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a standard in lipidomics studies to quantify lysophosphatidylcholine levels in various samples.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential role in neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine involves its interaction with cell membranes and specific receptors. It can modulate membrane fluidity and participate in signaling pathways by binding to receptors such as the platelet-activating factor receptor . This interaction can influence various cellular processes, including inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a similar structure but a shorter acyl chain.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: Contains a longer acyl chain and exhibits different biophysical properties.
Uniqueness
1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its interaction with cell membranes and receptors. This specificity makes it a valuable tool in lipidomics and biochemical research .
Propriétés
IUPAC Name |
(2-hydroxy-3-tridecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRCJJWBAXNAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














